BenchChemオンラインストアへようこそ!

Carfilzomib

Multiple Myeloma Proteasome Inhibitor Phase 3 Clinical Trial

Select Carfilzomib for its irreversible, covalent proteasome inhibition—mechanistically distinct from reversible boronic acid PIs. Level 1 evidence from ENDEAVOR: superior PFS (18.7 vs 9.4 months; HR 0.53) and OS (47.6 vs 40.0 months). Lower peripheral neuropathy (6% vs 32% grade ≥2). Active against bortezomib-resistant myeloma cells. Ideal for sustained proteasome inhibition, β5-subunit pharmacology, and PI-resistance studies. FDA-approved IV lyophilized powder requiring reconstitution.

Molecular Formula C40H57N5O7
Molecular Weight 719.9 g/mol
CAS No. 868540-17-4
Cat. No. B1684676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib
CAS868540-17-4
SynonymsPR171;  PR-171;  PR 171;  Carflizomib. brand name: Kyprolis
Molecular FormulaC40H57N5O7
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
InChIInChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1
InChIKeyBLMPQMFVWMYDKT-NZTKNTHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carfilzomib (CAS 868540-17-4) as a Second-Generation Irreversible Proteasome Inhibitor for Relapsed/Refractory Multiple Myeloma: Technical Specification and Procurement Baseline


Carfilzomib (CAS 868540-17-4, trade name Kyprolis) is a tetrapeptide epoxyketone proteasome inhibitor . Chemically, it is a synthetic analog of the natural product epoxomicin, with the molecular formula C40H57N5O7 and a molecular weight of 719.91-719.92 g/mol [1]. It functions as a second-generation, irreversible inhibitor that selectively and covalently binds to the N-terminal threonine of the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome (LMP7; IC50 = 14 nM), with minimal cross-reactivity to other protease classes . FDA-approved in July 2012 for the treatment of relapsed and/or refractory multiple myeloma (RRMM) [2], carfilzomib is administered via intravenous infusion as a lyophilized powder requiring reconstitution [3].

Why Carfilzomib (868540-17-4) Cannot Be Interchanged with Bortezomib, Ixazomib, or Other In-Class Proteasome Inhibitors


Carfilzomib is chemically and mechanistically distinct from both first-generation and other second-generation proteasome inhibitors, precluding therapeutic or preclinical substitution [1]. Unlike bortezomib and ixazomib, which are boronic acid-based reversible inhibitors, carfilzomib is an epoxyketone that forms an irreversible covalent bond with the 20S proteasome [2][3]. This structural divergence translates into quantifiable differences in binding kinetics, proteasome subunit selectivity (co-inhibition of β2 vs β1 subunits), clinical efficacy in head-to-head trials, adverse event profiles (particularly peripheral neuropathy incidence and cardiovascular toxicity), and resistance patterns [4][5][6]. Furthermore, carfilzomib demonstrates activity against bortezomib-resistant multiple myeloma cell lines and patient samples, a property not reciprocally shared by bortezomib in carfilzomib-resistant contexts [7]. The following quantitative evidence establishes carfilzomib's specific and non-interchangeable position in both research and clinical applications.

Quantitative Differentiation of Carfilzomib (868540-17-4) Versus Comparator Proteasome Inhibitors


Progression-Free Survival (PFS) Superiority: Carfilzomib-Dexamethasone (Kd56) vs Bortezomib-Dexamethasone (Vd) in Phase 3 Head-to-Head Trial (ENDEAVOR)

In the randomized, open-label, phase 3 ENDEAVOR trial (N=929), carfilzomib (56 mg/m²) plus dexamethasone (Kd56) demonstrated a statistically significant and clinically meaningful improvement in median progression-free survival compared with bortezomib plus dexamethasone (Vd) [1]. The hazard ratio for PFS was 0.53 (95% CI 0.44-0.65; p<0.0001), corresponding to a 47% reduction in the risk of progression or death [1]. This represents the only head-to-head phase 3 trial demonstrating PFS superiority of one proteasome inhibitor over another in RRMM [2]. The benefit was maintained across cytogenetic risk subgroups, with Kd showing superior PFS over Vd in both high-risk and standard-risk cytogenetic populations [3].

Multiple Myeloma Proteasome Inhibitor Phase 3 Clinical Trial

Overall Survival (OS) Benefit: Carfilzomib-Dexamethasone (Kd56) Reduces Risk of Death by 21% vs Bortezomib-Dexamethasone (Vd)

In a planned interim OS analysis of the ENDEAVOR trial (data cutoff January 3, 2017), carfilzomib (56 mg/m²) plus dexamethasone (Kd56) reduced the risk of death by 21% compared with bortezomib plus dexamethasone (Vd), translating to a 7.6-month absolute OS benefit [1][2]. This represents the first and only demonstration of an overall survival benefit in a head-to-head comparison between two proteasome inhibitors in RRMM [3]. The OS benefit was observed despite substantial crossover and subsequent therapies in both arms, underscoring the durability of carfilzomib's clinical impact [2].

Multiple Myeloma Overall Survival Proteasome Inhibitor

Irreversible vs Reversible Proteasome Binding Kinetics: Carfilzomib (Epoxyketone) vs Bortezomib/Ixazomib/Delanzomib (Boronic Acids)

Carfilzomib is an epoxyketone that forms an irreversible covalent bond with the 20S proteasome, whereas bortezomib, ixazomib, and delanzomib are boronic acids that form slowly reversible adducts [1]. This fundamental mechanistic distinction has direct pharmacodynamic consequences: irreversible inhibition results in sustained proteasome suppression that persists beyond drug clearance from plasma, whereas reversible inhibition requires continuous drug exposure to maintain proteasome blockade [2]. The proteasome dissociation half-life (t1/2) for carfilzomib exceeds the measurement window due to covalent adduct formation, contrasting with the reversible dissociation observed with boronic acid-based inhibitors [3].

Proteasome Inhibition Binding Kinetics Epoxyketone

Proteasome Subunit Selectivity Profile: β5 Inhibition with β2 Co-Inhibition (Carfilzomib) vs β5 with β1 Co-Inhibition (Bortezomib)

Carfilzomib preferentially inhibits the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome (IC50 = 14 nM) with minimal cross-reactivity to other protease classes . At higher concentrations, carfilzomib co-inhibits the β2 subunit, whereas bortezomib co-inhibits the β1 subunit [1]. In triple-negative breast cancer models, carfilzomib demonstrates greater cytotoxicity than bortezomib specifically through its β5 + β2 inhibition pattern, as opposed to bortezomib's β5 + β1 inhibition profile [2]. High-dose carfilzomib (≥36 mg/m²) achieves significantly more effective proteasome inhibition in vivo than low-dose carfilzomib by co-inhibiting both β2 and β1 subunits (P=0.0003) [3].

Proteasome Subunit β5 and β2 Selectivity

Peripheral Neuropathy Incidence: Carfilzomib (1.3-6%) vs Bortezomib (5-32%) in Phase 3 Head-to-Head Comparison

Peripheral neuropathy (PN) is a dose-limiting toxicity of bortezomib, with reported incidence of grade ≥3 PN ranging from 2% to 23% across studies [1]. In the head-to-head ENDEAVOR trial, peripheral neuropathy occurred in 1.3% of patients in the carfilzomib arm compared with 5% in the bortezomib arm [2]. Critically, the proportion of patients with grade ≥2 peripheral neuropathy was significantly higher with bortezomib (32% versus 6%; P < 0.0001) [2]. This differential toxicity profile is attributed to carfilzomib's higher selectivity for the proteasome and minimal off-target activity against non-proteasomal proteases [3][4].

Peripheral Neuropathy Safety Profile Proteasome Inhibitor

Cost-Effectiveness Analysis: Carfilzomib-Lenalidomide-Dexamethasone (KRd) vs Ixazomib-Lenalidomide-Dexamethasone (IRd) for RRMM in China

A pharmacoeconomic evaluation using a survival model and network meta-analysis compared carfilzomib plus lenalidomide and dexamethasone (KRd) versus ixazomib plus lenalidomide and dexamethasone (IRd) for RRMM treatment in China [1]. The analysis incorporated direct medical costs (drug costs, disease management, adverse event management) and health state utility values from published literature, with costs and utilities discounted by 5% annually [1]. No head-to-head clinical trials directly compare KRd and IRd; this analysis represents the most robust available economic comparison based on indirect treatment comparisons [2].

Pharmacoeconomics Cost-Effectiveness Multiple Myeloma

Evidence-Based Application Scenarios for Carfilzomib (868540-17-4) in Research and Clinical Procurement


Head-to-Head Comparator in Relapsed/Refractory Multiple Myeloma Clinical Trials Requiring a Proteasome Inhibitor Backbone

For clinical trial design in RRMM where a proteasome inhibitor is required as the backbone therapy, carfilzomib offers level 1 evidence of superiority over bortezomib in head-to-head comparison. The ENDEAVOR trial demonstrated median PFS of 18.7 months with carfilzomib-dexamethasone versus 9.4 months with bortezomib-dexamethasone (HR 0.53; p<0.0001) [1]. The OS benefit of 47.6 months versus 40.0 months (HR 0.79; p=0.01) further establishes carfilzomib as the evidence-based proteasome inhibitor of choice for comparator arms or investigational combination studies [2]. Procurement of carfilzomib for such trials is supported by the most robust comparative efficacy data among all available proteasome inhibitors.

Preclinical Research on Proteasome Subunit-Specific Inhibition and β2-Dependent Biological Pathways

Researchers investigating proteasome subunit-specific biology should select carfilzomib for studies requiring β5 inhibition with β2 co-inhibition at higher concentrations, distinct from bortezomib's β5 + β1 co-inhibition pattern [3]. Carfilzomib preferentially inhibits the β5 subunit (IC50 = 5.2 nM) and β5i immunoproteasome subunit (IC50 = 14 nM), with dose-dependent engagement of β2 and β1 subunits . This defined selectivity profile enables precise experimental dissection of β2-mediated proteostasis pathways versus β1-mediated pathways. High-dose carfilzomib achieves significantly more effective proteasome inhibition than low-dose carfilzomib in vivo (P=0.0003) by co-inhibiting both β2 and β1 subunits, providing a dose-titratable tool for exploring subunit-specific pharmacology [4].

Studies of Bortezomib-Resistant Multiple Myeloma Models and Cross-Resistance Mechanisms

Carfilzomib demonstrates activity against bortezomib-resistant multiple myeloma cell lines and patient-derived samples, making it the proteasome inhibitor of choice for investigating PI resistance mechanisms and salvage strategies [5]. Preclinical studies have established that carfilzomib shows increased efficacy compared with bortezomib in resistant models and overcomes resistance to conventional agents while acting synergistically with dexamethasone [5][6]. For research programs focused on understanding acquired resistance to first-generation PIs or developing therapeutic strategies for bortezomib-refractory disease, carfilzomib provides a mechanistically distinct (irreversible epoxyketone) tool compound with validated activity in resistant contexts.

Long-Term Proteasome Inhibition Studies Requiring Reduced Neurotoxicity Liability

For experimental protocols requiring sustained proteasome inhibition where cumulative neurotoxicity would confound results or limit duration, carfilzomib offers a significantly lower peripheral neuropathy risk profile compared to bortezomib. In the ENDEAVOR trial, grade ≥2 peripheral neuropathy occurred in 6% of carfilzomib-treated patients versus 32% of bortezomib-treated patients (P<0.0001) [7]. This 5-fold reduction in clinically significant neuropathy enables longer-duration proteasome inhibition studies in preclinical models and informs clinical procurement decisions for patient populations with pre-existing neuropathy risk factors [8]. The lower neurotoxicity is attributed to carfilzomib's higher proteasome selectivity and minimal off-target protease inhibition [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfilzomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.